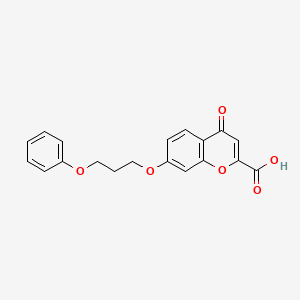
4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its chromene backbone, which is a type of benzopyran, and the presence of a carboxylic acid group. The phenoxypropoxy group attached to the chromene structure adds to its unique chemical properties .
准备方法
The synthesis of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chromene backbone. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester, followed by cyclization to form the chromene ring. The phenoxypropoxy group is then introduced through an etherification reaction, and the carboxylic acid group is added via carboxylation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenoxypropoxy group can be substituted with other groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene backbone allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxypropoxy group may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy group, which may result in different chemical and biological properties.
7-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Similar structure but without the ketone group at the 4-position.
4-Oxo-7-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid: The methoxy group may alter its reactivity and biological activity compared to the phenoxy group.
The uniqueness of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
53873-77-1 |
|---|---|
分子式 |
C19H16O6 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
4-oxo-7-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-11-14(7-8-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22) |
InChI 键 |
VMEKKDVMVOQEIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
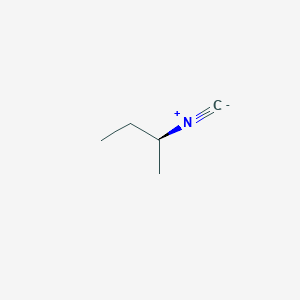
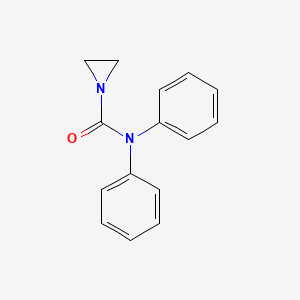
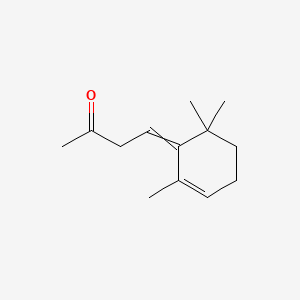
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
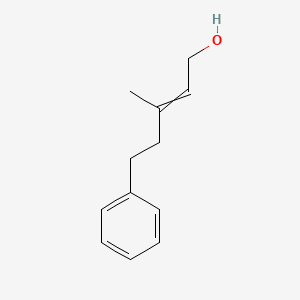
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
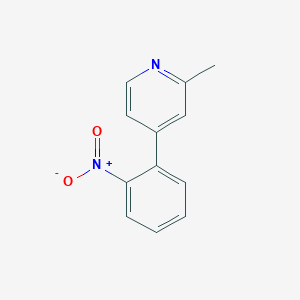
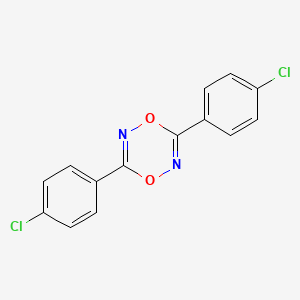
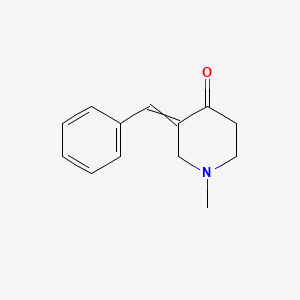
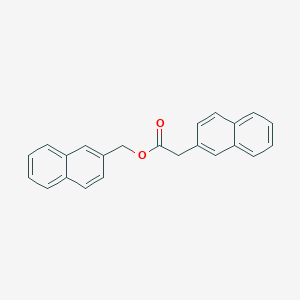
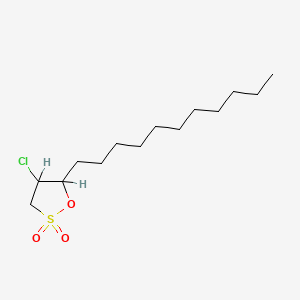
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

